molecular formula C24H20N2O3S2 B2947402 N-(6-methylsulfonyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-4-phenylbenzamide CAS No. 865175-41-3

N-(6-methylsulfonyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-4-phenylbenzamide

Cat. No.: B2947402
CAS No.: 865175-41-3
M. Wt: 448.56
InChI Key: TYMPBSKPKJLHHW-IZHYLOQSSA-N
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Description

N-(6-Methylsulfonyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-4-phenylbenzamide is a benzothiazole derivative characterized by a 1,3-benzothiazole core with specific substituents:

  • 3-Prop-2-enyl (allyl) group: A reactive allyl chain that may influence metabolic stability or covalent interactions with biological targets .
  • 4-Phenylbenzamide moiety: A lipophilic aromatic system that likely contributes to membrane permeability and target binding .

Properties

IUPAC Name

N-(6-methylsulfonyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O3S2/c1-3-15-26-21-14-13-20(31(2,28)29)16-22(21)30-24(26)25-23(27)19-11-9-18(10-12-19)17-7-5-4-6-8-17/h3-14,16H,1,15H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYMPBSKPKJLHHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)S2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a systematic comparison of the target compound with structurally analogous benzothiazole derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Table 1: Structural and Functional Comparison of Benzothiazole Derivatives

Compound Name (IUPAC) 6-Position Substituent 3-Position Substituent Benzamide Substituent Key Biological Activities/Notes References
Target Compound : N-(6-Methylsulfonyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-4-phenylbenzamide Methylsulfonyl (SO₂Me) Prop-2-enyl (allyl) 4-Phenyl Potential CNS activity (inferred from structural analogs)
N-(6-Bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-4-(dimethylsulfamoyl)benzamide Bromo (Br) Ethyl (C₂H₅) 4-(Dimethylsulfamoyl) Higher lipophilicity; possible antimicrobial use
4-[Bis(prop-2-enyl)sulfamoyl]-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide Methoxy (OMe) Methyl (Me) 4-Bis(allyl)sulfamoyl Enhanced solubility due to sulfamoyl group; antibacterial potential
N-(6-Chloro-3-methyl-1,3-benzothiazol-2-ylidene)-4-(dimethylsulfamoyl)benzamide Chloro (Cl) Methyl (Me) 4-(Dimethylsulfamoyl) Moderate polarity; anticonvulsant activity inferred
N-(6-Acetamido-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-4-(dibutylsulfamoyl)benzamide Acetamido (NHAc) Prop-2-enyl (allyl) 4-(Dibutylsulfamoyl) Increased metabolic stability due to acetamido group

Key Observations:

Bromo/Chloro substituents (e.g., ) increase lipophilicity, favoring blood-brain barrier penetration but may reduce solubility. Methoxy (OMe) groups (e.g., ) improve solubility but may weaken target affinity due to steric hindrance.

Ethyl/Methyl substituents (e.g., ) enhance metabolic stability but may limit conformational flexibility.

Benzamide Modifications :

  • 4-Phenylbenzamide (target compound) provides a planar aromatic system for π-π stacking in hydrophobic binding pockets .
  • Sulfamoyl derivatives (e.g., ) improve solubility and hydrogen-bonding capacity, critical for antimicrobial activity .

Table 2: Physicochemical Property Comparison

Compound Molecular Weight (g/mol) LogP (Predicted) Hydrogen Bond Acceptors Hydrogen Bond Donors
Target Compound 466.54 3.8 6 1
N-(6-Bromo-3-ethyl-...) 508.34 4.2 5 1
4-[Bis(prop-2-enyl)sulfamoyl]-... 529.65 3.1 8 1
N-(6-Chloro-3-methyl-...) 425.90 3.5 5 1
  • LogP : The target compound exhibits moderate lipophilicity (LogP ~3.8), balancing membrane permeability and solubility.
  • Hydrogen Bond Acceptors : Higher in sulfamoyl derivatives (e.g., ), correlating with improved aqueous solubility.

Research Findings and Implications

Anticonvulsant Potential: Benzothiazoles with electron-withdrawing groups (e.g., methylsulfonyl, chloro) show activity in seizure models, likely via modulation of voltage-gated sodium channels . The target compound’s methylsulfonyl group aligns with this profile.

CNS Applications : Derivatives with allyl substituents (e.g., target compound, ) are explored for Alzheimer’s disease due to enhanced blood-brain barrier penetration .

Antimicrobial Activity : Sulfamoyl-containing analogs (e.g., ) exhibit broad-spectrum antibacterial effects, suggesting the target compound could be modified for similar applications .

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